molecular formula C21H21N3O5S B2428748 N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-3-carboxamide CAS No. 1206988-96-6

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2428748
CAS No.: 1206988-96-6
M. Wt: 427.48
InChI Key: JYJAOTHIGUEWBG-UHFFFAOYSA-N
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Description

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-3-carboxamide: is a complex organic compound that features a combination of sulfonyl, tetrahydroquinoline, and isoxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The tetrahydroquinoline intermediate is then sulfonylated using a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Formation of the Isoxazole Ring: The final step involves the cyclization of an appropriate precursor to form the isoxazole ring, which can be achieved through a 1,3-dipolar cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the isoxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to desulfonylated or modified isoxazole compounds.

Scientific Research Applications

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-3-carboxamide: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-3-carboxamide: can be compared with other similar compounds, such as:

  • N-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
  • 5-methylisoxazole-3-carboxamide derivatives
  • Sulfonylated tetrahydroquinolines

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their biological activity and chemical reactivity. The unique combination of sulfonyl, tetrahydroquinoline, and isoxazole groups in This compound

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-14-12-19(23-29-14)21(25)22-16-5-10-20-15(13-16)4-3-11-24(20)30(26,27)18-8-6-17(28-2)7-9-18/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJAOTHIGUEWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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